5-Nitrosalicylic acid

Overview

Description

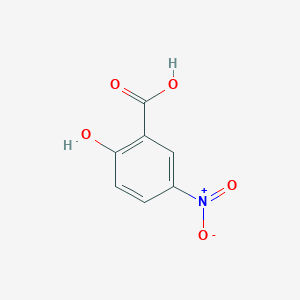

5-Nitrosalicylic acid (5-NSA, C₇H₅NO₅) is a nitro-substituted derivative of salicylic acid, featuring a hydroxyl group at position 2 and a nitro group at position 5 on the benzene ring (Fig. 1). It is a key intermediate in organic synthesis, pharmaceuticals (e.g., prodrugs for ulcerative colitis), and analytical chemistry . Its physicochemical properties, such as acidity (pKa ≈ 2.0–2.3 in aqueous ethanol) and solubility, are influenced by the electron-withdrawing nitro group, which enhances deprotonation compared to salicylic acid .

Scientific Research Applications

Organic Synthesis

5-Nitrosalicylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is particularly significant in the production of mesalazine , a drug used to treat inflammatory bowel diseases, such as ulcerative colitis. The synthesis of 5-NSA has been optimized using modern techniques like microchannel continuous flow reactors, which enhance efficiency and safety by minimizing hazardous reactions associated with traditional methods. This method allows for higher yields (over 75%) and reduced consumption of raw materials, making it suitable for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its oxidizing properties facilitate the fragmentation of peptides and glycans during analysis. The use of 5-NSA as a matrix promotes the formation of "hydrogen-deficient" radicals, which aids in the sequencing of phosphopeptides and the identification of glycan isomers. This application highlights its significance in proteomics and glycomics research .

Enzyme Activity Detection

This compound is also utilized in enzymatic assays, particularly for measuring α-amylase activity . The reaction between 5-NSA and starch produces a colored product (3-amino-5-nitrosalicylic acid), which can be quantified spectrophotometrically at 540 nm. This method is advantageous due to its simplicity and sensitivity, making it a popular choice for assessing enzyme activity in various biological samples .

Biochemical Research

In biochemical research, this compound has been investigated for its role in studying protein interactions and modifications. Its ability to form stable complexes with proteins allows researchers to explore mechanisms of action and binding affinities in various biological contexts. For instance, studies have shown that 5-NSA can influence the stability and activity of certain enzymes through non-covalent interactions .

Case Study 1: Synthesis Optimization

A recent study demonstrated the successful application of microchannel technology for synthesizing this compound. By optimizing reaction conditions (temperature, flow rates), researchers achieved significant improvements in yield and safety compared to traditional batch methods. This advancement not only enhances production efficiency but also minimizes environmental impact due to reduced waste generation .

Case Study 2: MALDI Mass Spectrometry

Research utilizing this compound as a MALDI matrix revealed its effectiveness in generating high-quality mass spectra for complex peptide mixtures. The study compared results obtained with traditional matrices and highlighted the superior fragmentation patterns achieved with 5-NSA, facilitating better identification of peptide sequences .

Mechanism of Action

The mechanism of action of 5-nitrosalicylic acid involves its interaction with molecular targets and pathways:

Anti-inflammatory Effects: The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells.

Molecular Targets: It targets enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.

Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Salicylic Acid

Structural Differences : Lacks the nitro group at position 3.

Physicochemical Properties :

- pKa: Salicylic acid has a higher pKa (~2.9–3.5 in aqueous ethanol) due to the absence of the electron-withdrawing nitro group. The nitro group in 5-NSA stabilizes the deprotonated form, lowering pKa by ~0.6–1.3 units .

- Solubility : Salicylic acid is more soluble in polar solvents (e.g., water) than 5-NSA. In acetic acid/nitric acid mixtures, 5-NSA solubility increases with nitric acid concentration, unlike salicylic acid .

3-Nitrosalicylic Acid

Structural Differences : Nitro group at position 3 instead of 4.

Physicochemical Properties :

- Acidity : The nitro group at position 3 exerts a weaker electron-withdrawing effect compared to position 5, leading to a higher pKa than 5-NSA (exact values require further study).

- Solubility : In acetic acid/nitric acid mixtures, 3-nitrosalicylic acid solubility is independent of nitric acid concentration, unlike 5-NSA, which shows increased solubility with nitric acid .

Applications : Primarily studied as a byproduct in nitration reactions; less utilized in pharmaceuticals compared to 5-NSA .

| Property | 5-Nitrosalicylic Acid | 3-Nitrosalicylic Acid |

|---|---|---|

| Solubility in HNO₃ (1 M) | Increases with HNO₃ | No dependency |

| Synthetic Yield | 86–95% | Lower (byproduct) |

5-Nitrosalicylaldehyde

Structural Differences : Replaces the carboxylic acid group of 5-NSA with an aldehyde (-CHO).

Physicochemical Properties :

- Reactivity : The aldehyde group enables condensation reactions (e.g., Schiff base formation), unlike 5-NSA’s carboxylate .

- Acidity: The phenolic -OH in 5-nitrosalicylaldehyde has a pKa closer to 5-NSA due to similar electronic effects .

Applications : Used in organic synthesis for heterocyclic compounds; less prominent in medicinal chemistry compared to 5-NSA .

5-Nitroanthranilic Acid

Structural Differences: Contains an amino group at position 2 and a nitro group at position 5. Biodegradation: Converted to 5-NSA via hydrolytic deamination by Bradyrhizobium sp. JS329, highlighting 5-NSA’s role as a metabolic intermediate .

Key Research Findings

Acidity and Solvent Effects

- Ethanol-Water Mixtures: Increasing ethanol content raises the pKa of both 5-NSA and salicylic acid due to reduced dielectric constant stabilizing the neutral form (HA). The slope of pKa vs. 1/ε (dielectric constant) follows the Born equation .

- Hydrogen Bonding : 5-NSA’s nitro and hydroxyl groups form strong intermolecular hydrogen bonds in crystals (e.g., with sarcosine), enabling stable 3D networks .

Data Tables

Table 1. pKa Values in Water-Ethanol Mixtures

| Ethanol (% v/v) | This compound | Salicylic Acid |

|---|---|---|

| 0% | 2.0 | 2.9 |

| 50% | 2.3 | 3.5 |

| 80% | 2.8 | 4.1 |

Table 2. Solubility in Acetic Acid/HNO₃ Mixtures

| Compound | Solubility Trend | Nitric Acid Dependency |

|---|---|---|

| This compound | Increases with HNO₃ | Yes |

| 3-Nitrosalicylic Acid | Temperature-dependent only | No |

Biological Activity

5-Nitrosalicylic acid (5NSA) is a compound of significant interest in the fields of biochemistry and environmental science due to its unique properties and biological activities. This article explores the biological activity of 5NSA, including its mechanisms of action, biodegradation pathways, and potential applications in pharmaceuticals and environmental studies.

This compound is an aromatic compound characterized by the presence of both nitro (-NO2) and hydroxyl (-OH) functional groups on the salicylic acid structure. It can be synthesized through various methods, including the nitration of salicylic acid. The reduction of 5NSA to 5-aminosalicylic acid (5-ASA) is particularly noteworthy, as 5-ASA is an important drug used in the treatment of inflammatory bowel disease.

1. Biodegradation Pathways

Research indicates that 5NSA undergoes biodegradation through microbial action. For instance, Bradyrhizobium sp. strain JS329 has been shown to convert 5-nitroanthranilic acid to 5NSA via hydrolytic deamination. The subsequent degradation involves a unique ring fission dioxygenation process, which leads to the elimination of the nitro group as nitrite during lactonization . This pathway highlights the potential for microbial applications in bioremediation efforts.

2. Antimicrobial Activity

Studies have demonstrated that 5NSA exhibits antimicrobial properties. Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Interaction with Biological Systems

The interaction of 5NSA with biological systems has been linked to its potential mutagenic effects due to its ability to form reactive intermediates that can interact with DNA . This raises concerns regarding its environmental impact, particularly in relation to human health and plant growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5NSA:

- Biodegradation Study : A study involving Bradyrhizobium sp. strain JS329 revealed that this bacterium could utilize 5NSA as a carbon source, effectively degrading it through a series of enzymatic reactions .

- Environmental Impact Assessment : Research conducted in Xi'an, China, highlighted that 5NSA contributed significantly (27%) to the total mass of nitrated aromatic compounds during summer months, indicating its prevalence in urban pollution scenarios .

- Pharmaceutical Applications : The reduction of 5NSA to 5-ASA has been explored for industrial applications, particularly in producing pharmaceutical compounds. A method using Raney nickel as a catalyst demonstrated high yields (89%) for this transformation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-nitrosalicylic acid (5-NSA) from 2-chloro-5-nitrobenzoic acid?

- Methodological Answer : Base-catalyzed hydrolysis using K₂CO₃/KOH mixtures under controlled conditions yields >95% 5-NSA. The optimal parameters include a mass ratio of 80:100 (K₂CO₃/KOH to substrate), reaction temperature of 130–140°C, and a 15-hour duration. Acidification with HCl precipitates the product .

Q. How does 5-NSA differ structurally and functionally from its isomer, 3-nitrosalicylic acid (3-NSA)?

- Methodological Answer : The nitro group's position (para vs. meta) affects electronic distribution, solubility, and reactivity. For example, 5-NSA forms stable hydrogen-bonded networks due to intramolecular interactions between the hydroxyl and nitro groups, whereas 3-NSA exhibits different solvation properties. These differences are critical in designing separation protocols (e.g., HPLC or crystallization) .

Q. What safety precautions are required when handling 5-NSA in laboratory settings?

- Methodological Answer : 5-NSA is classified as a skin and eye irritant (Category 2/2A). Use fume hoods, wear nitrile gloves, and avoid contact with oxidizing agents. Store in ventilated areas at 10–30°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How do solvent-solute interactions influence the acid dissociation constant (pKa) of 5-NSA in water-ethanol mixtures?

- Methodological Answer : The pKa of 5-NSA (1.53 ± 0.19) is governed by nonspecific electrostatic interactions (Born equation) and solvent polarity. Multi-parametric linear solvation energy relationships (LSER) using Kamlet-Taft (KAT) parameters (α, β, π) reveal that hydrogen-bond donor acidity (α) and dipolarity (π) dominate in water-ethanol systems. For example, pKa = 2.98 – 0.71α – 0.07π (r² = 0.97) .

Q. What mechanisms underlie the reduction of 5-NSA to 5-aminosalicylic acid (5-ASA), and how can side reactions be minimized?

- Methodological Answer : Catalytic hydrogenation or iron/zinc powder in HCl reduces the nitro group to an amine. Key challenges include avoiding over-reduction (e.g., to hydroxylamine intermediates) and controlling pH to prevent carboxylate decarboxylation. Optimal conditions involve 3.5 MPa H₂, Pt catalysts, and dilute H₂SO₄ at 115–145°C, achieving >60% yield .

Q. How can matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) mass spectrometry be applied to study 5-NSA’s radical-driven dissociation (RDD)?

- Methodological Answer : 5-NSA acts as a hydrogen-abstracting matrix in MALDI-ISD, generating [M – H + H]·⁺ ions. Preferential cleavage at N–Cα bonds occurs due to radical migration, producing c/z-type fragments. Calibration with 4-nitro-1-naphthol (4,1-NNL) enhances resolution for peptide sequencing applications .

Q. Data Interpretation and Contradictions

Q. Why do solvent-dependent pKa values of 5-NSA deviate from Born equation predictions compared to salicylic acid?

- Methodological Answer : Unlike salicylic acid (r² = 0.93 for Born model), 5-NSA’s pKa (r² = 0.77) shows weaker correlation due to steric hindrance from the nitro group, which disrupts solvation shells. Molecular dynamics simulations or UV-vis titration in DMSO/water mixtures can further clarify these deviations .

Q. How do competing hydrolysis pathways (e.g., ester vs. aryl chloride cleavage) affect the purity of 5-NSA during synthesis?

- Methodological Answer : Aryl chloride hydrolysis dominates under basic conditions (pH >10), but ester hydrolysis can occur if residual acetyl groups are present. Purity is ensured via post-reaction acid-base extraction (pH 2–3) and recrystallization from ethanol/water mixtures .

Application-Oriented Questions

Q. What role does 5-NSA play in synthesizing metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The carboxylate and hydroxyl groups in 5-NSA chelate metal ions (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks. Single-crystal XRD reveals ligand geometry (e.g., monodentate vs. bridging modes), while TGA/DSC assesses thermal stability .

Q. How can 5-NSA be utilized as a derivatization agent for detecting amine-containing biomolecules?

- Methodological Answer : 5-NSA’s nitro group undergoes nucleophilic aromatic substitution with primary amines, forming UV-active adducts. Optimize reaction pH (6–7) and temperature (25–37°C) to enhance selectivity, and quantify via HPLC with diode-array detection (λ = 254 nm) .

Q. Tables for Key Data

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDRLQLKHRZIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059142 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; [Merck Index] Tan or orange powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000116 [mmHg] | |

| Record name | 5-Nitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-97-9 | |

| Record name | 5-Nitrosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82L9G7FYZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.